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Methyl beta-L-daunosaminide hydrochloride

Catalog No.
S1769723
CAS No.
115388-97-1
M.F
C7H16ClNO3
M. Wt
197.659
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl beta-L-daunosaminide hydrochloride

CAS Number

115388-97-1

Product Name

Methyl beta-L-daunosaminide hydrochloride

IUPAC Name

(2S,3S,4S,6S)-4-amino-6-methoxy-2-methyloxan-3-ol;hydrochloride

Molecular Formula

C7H16ClNO3

Molecular Weight

197.659

InChI

InChI=1S/C7H15NO3.ClH/c1-4-7(9)5(8)3-6(10-2)11-4;/h4-7,9H,3,8H2,1-2H3;1H/t4-,5-,6-,7+;/m0./s1

InChI Key

JVYGBUAXDCLPMP-VPHMISFWSA-N

SMILES

CC1C(C(CC(O1)OC)N)O.Cl

Synonyms

Methyl 3-Amino-2,3,6-trideoxy-β-L-lyxohexopyranoside Hydrochloride;
  • Daunosamine: This sugar component is found in the anthracycline class of antibiotics, known for their antitumor properties. Studies have explored the potential of daunosamine derivatives for developing new cancer therapies. []
  • Other amino sugars: Methyl beta-L-daunosaminide hydrochloride can be used as a precursor for the synthesis of various other amino sugars, which are important components of natural products and bioactive molecules. []

Glycosylation reactions

Methyl beta-L-daunosaminide hydrochloride acts as a glycosyl donor in glycosylation reactions. These reactions involve the formation of glycosidic bonds, which are essential for the assembly of complex carbohydrates. The presence of the methyl group at the C-3 position and the beta-anomeric configuration of the glycosidic bond make this compound a versatile building block for the synthesis of different types of glycosides.

Probe for studying carbohydrate-processing enzymes

Researchers have employed Methyl beta-L-daunosaminide hydrochloride as a substrate for glycosidases, enzymes that break down glycosidic bonds. By studying the enzymatic activity with this compound, scientists can gain insights into the mechanisms and specificities of these enzymes. []

Methyl beta-L-daunosaminide hydrochloride is a derivative of daunosamine, a naturally occurring amino sugar that plays a crucial role in the biosynthesis of various biologically active compounds. The compound is characterized by its unique chemical structure, which includes a methyl group at the C-3 position and a beta-anomeric configuration. This structure allows Methyl beta-L-daunosaminide hydrochloride to act as a glycosyl donor in glycosylation reactions, facilitating the formation of glycosidic bonds essential for assembling complex carbohydrates.

The molecular formula of Methyl beta-L-daunosaminide hydrochloride is C7_7H16_{16}ClNO3_3, with a molecular weight of approximately 197.66 g/mol . Its IUPAC name is (2S,3S,4S,6S)-4-amino-6-methoxy-2-methyloxan-3-ol; hydrochloride.

  • Glycosylation Reactions: It serves as a glycosyl donor, enabling the formation of glycosidic bonds.
  • Oxidation: Under specific conditions, it can be oxidized to yield different products.
  • Reduction: Reduction reactions modify the functional groups present in the compound.
  • Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common reagents used in these reactions include osmium tetroxide for dihydroxylation and lithium amides for conjugate addition.

Methyl beta-L-daunosaminide hydrochloride exhibits significant biological activity, primarily through its role in enzymatic studies. It has been used as a substrate for glycosidases, enzymes that hydrolyze glycosidic bonds. This application allows researchers to investigate the mechanisms and specificities of these enzymes, contributing to a better understanding of carbohydrate metabolism and related biological processes.

Moreover, as a metabolite of daunomycin, an anthracycline antibiotic known for its antitumor properties, Methyl beta-L-daunosaminide hydrochloride may retain some biological activity while potentially exhibiting reduced cardiotoxicity compared to its parent compound.

The synthesis of Methyl beta-L-daunosaminide hydrochloride typically involves the enantiospecific synthesis of D-daunosamine from thioglycolic acid. This method allows for the selective formation of the desired enantiomer, which is crucial for ensuring the biological activity and efficacy of the compound. While detailed industrial production methods are not extensively documented, the synthetic routes can be scaled up to meet research and industrial demands.

Studies involving Methyl beta-L-daunosaminide hydrochloride focus on its interactions with glycosidases and other enzymes involved in carbohydrate metabolism. By examining these interactions, researchers can gain insights into enzyme specificity and mechanisms, which are vital for understanding metabolic pathways and developing targeted therapies.

Methyl 3-epi-D-daunosaminide hydrochlorideSlight structural differences; similar applicationsResearch on glycosidesDaunosamine beta-methyl glycosideComparable properties; used in similar researchGlycosylation studiesMethyl alpha-L-daunosamine hydrochlorideDifferent anomeric configurationSynthesis of amino sugars

Uniqueness

Methyl beta-L-daunosaminide hydrochloride is unique due to its specific enantiospecific synthesis route and its role in producing D-daunosamine. Its distinct chemical structure and properties make it valuable for various research and industrial applications, particularly in carbohydrate chemistry and medicinal chemistry.

Methyl beta-L-daunosaminide hydrochloride is systematically designated as (2S,3S,4S,6S)-4-amino-6-methoxy-2-methyloxan-3-ol;hydrochloride in IUPAC nomenclature. Its molecular formula is C₇H₁₆ClNO₃, with a computed molecular weight of 197.66 g/mol. The compound is registered under CAS number 115388-97-1 and PubChem CID 55250247.

Key Structural Features

  • Pyranose ring system with specific stereochemistry at C-2, C-3, C-4, and C-6 positions.
  • Methoxy group at C-6 and methyl group at C-2.
  • Primary amine at C-4 and hydroxyl group at C-3.

Structural Synonyms and Alternative Nomenclature

The compound is known by multiple names, reflecting its stereochemical and functional characteristics:

SynonymCAS NumberStructural Basis
Methyl b-L-daunosaminide HCl115388-97-1Beta-anomeric configuration
(2S,3S,4S,6S)-4-Amino-6-methoxy-2-methyltetrahydro-2H-pyran-3-ol hydrochloride115388-97-1Full stereochemical description
MFCD00270034N/ACommercial identifier
(2S,3S,4S,6S)-4-amino-6-methoxy-2-methyloxan-3-ol;hydrochloride115388-97-1IUPAC-derived alternative

Historical Context in Carbohydrate Chemistry

Methyl beta-L-daunosaminide hydrochloride is a derivative of daunosamine, a 3-amino-2,3,6-trideoxyhexose discovered in the 1960s as a component of the anthracycline antibiotics daunorubicin and doxorubicin. Its development coincided with advances in stereoselective carbohydrate synthesis, particularly in the context of antineoplastic agents. Early synthetic routes focused on mimicking the natural biosynthetic pathways of anthracyclines, which involve enzymatic glycosylation of tetracyclic aglycones.

Relationship to Parent Compounds and Derivatives

The compound is structurally related to several key molecules:

Parent/Related CompoundCAS NumberRelationship
Methyl beta-L-daunosaminide12816797Parent compound (non-hydrochloride form)
DaunosamineN/ADe-methylosylated and de-esterified precursor
6,6,6-Trifluoro-L-daunosamineN/AFluorinated analog with altered electronic properties

Methyl beta-L-daunosaminide hydrochloride is characterized by specific molecular and physical parameters that define its identity and behavior under various conditions. The compound has a molecular formula of C₇H₁₆ClNO₃ and a molecular weight of 197.66 g/mol [1] [2] [3]. The exact mass of the compound is 197.08200 Da [4] [5], providing precise mass spectrometric identification.

PropertyValueSource
Molecular FormulaC₇H₁₆ClNO₃Multiple sources [1] [2] [3]
Molecular Weight197.66 g/molPubChem/Multiple sources [1] [2]
Exact Mass197.08200 DaChemSrc [4] [5]
CAS Number115388-97-1PubChem/CAS [2] [6]

The compound exists as a solid crystalline material with a characteristic white appearance [7] [8]. The melting point ranges from 188-190°C [7] [9] [10], indicating thermal stability under normal laboratory conditions. Additional thermal properties include a boiling point of 300.6°C at 760 mmHg [5] [9] [11] and a flash point of 135.6°C [5] [9] [11].

Physical constants relevant to handling and storage include a vapour pressure of 0.00011 mmHg at 25°C [5] [11], indicating low volatility under ambient conditions. The polar surface area (PSA) is 64.71000 Ų [4] [5], and the compound has a LogP value of 0.95820 [4] [5], suggesting moderate lipophilicity.

Solubility Profile in Various Solvent Systems

The solubility characteristics of methyl beta-L-daunosaminide hydrochloride are primarily determined by its ionic nature as a hydrochloride salt and the presence of multiple hydrogen-bonding functional groups. The compound demonstrates high solubility in water [7] [8] [12], which is typical for amino sugar hydrochloride salts due to their ionic character and ability to form hydrogen bonds with water molecules.

In alcoholic solvents, the compound shows slight solubility in methanol [7] [12], reflecting the influence of the polar hydroxyl groups and the ionic hydrochloride moiety. The enhanced water solubility compared to methanol can be attributed to the stronger solvation of the chloride ion and the protonated amino group in aqueous media.

Solvent SystemSolubilityReference
WaterHighly solubleMultiple sources [7] [8] [12]
MethanolSlightly solubleMultiple sources [7] [12]

The hydrochloride salt formation significantly enhances the solubility profile compared to the free base form, making it suitable for biological and pharmaceutical applications where aqueous solubility is essential .

Optical Rotation and Chiroptical Properties

Methyl beta-L-daunosaminide hydrochloride exhibits optical activity due to its multiple chiral centers, with the compound containing four stereogenic carbons in the (2S,3S,4S,6S) configuration [2] [3]. While specific optical rotation values for the beta-L form were not extensively documented in the available literature, related daunosamine derivatives show significant optical activity.

The L-configuration of the daunosamine moiety distinguishes this compound from its D-enantiomer, which is more commonly found in natural products. The beta-anomeric configuration at the C-1 position (now C-6 in the hydrochloride form) contributes to the overall chiroptical properties [14].

Research indicates that daunosamine derivatives typically exhibit positive optical rotation values when measured in aqueous solutions [14] [15]. The specific rotation is influenced by the configuration of the multiple chiral centers and the solvent system used for measurement.

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectral Analysis

The Nuclear Magnetic Resonance (NMR) spectroscopic characterization of methyl beta-L-daunosaminide hydrochloride provides detailed structural information about the compound. ¹H NMR spectroscopy reveals characteristic signals corresponding to the various proton environments within the molecule [16] [17].

The ¹³C NMR spectrum provides complementary information about the carbon framework of the molecule. For amino sugar derivatives like methyl beta-L-daunosaminide hydrochloride, the carbon signals typically appear in distinct regions: anomeric carbons around 90-110 ppm, other ring carbons between 60-80 ppm, and the methyl groups in the aliphatic region around 10-30 ppm [16] [18].

Characteristic NMR features include:

  • Anomeric proton signals showing coupling patterns consistent with the beta-configuration
  • Methoxy group signals appearing as singlets in the ¹H NMR spectrum
  • Ring proton multipicity patterns reflecting the chair conformation of the six-membered ring
  • ¹³C signals demonstrating the stereochemical arrangement of substituents

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of methyl beta-L-daunosaminide hydrochloride shows characteristic fragmentation patterns typical of amino sugar derivatives. The molecular ion peak appears at m/z 197.66, corresponding to the protonated molecular ion [M+H]⁺ [1] [2] [3].

Common fragmentation pathways include:

  • Loss of the methoxy group (OCH₃, 31 Da) giving fragments around m/z 166
  • Loss of water molecules (H₂O, 18 Da) from hydroxyl groups
  • Cleavage of the glycosidic bond leading to characteristic sugar fragments
  • Formation of amino-containing fragments that retain the nitrogen functionality

The mass spectrometric behavior is influenced by the presence of the hydrochloride salt, which affects ionization efficiency and fragmentation patterns under electrospray ionization conditions [19].

Infrared and Raman Spectroscopic Features

Infrared (IR) spectroscopy of methyl beta-L-daunosaminide hydrochloride reveals characteristic absorption bands that confirm the presence of key functional groups. The IR spectrum typically shows:

  • O-H stretching vibrations in the region 3200-3600 cm⁻¹, attributed to hydroxyl groups and potentially the protonated amino group
  • N-H stretching from the amino group appears in the 3300-3500 cm⁻¹ region
  • C-H stretching vibrations from methyl and methylene groups in the 2800-3000 cm⁻¹ region
  • C-O stretching vibrations from the ether and hydroxyl functionalities in the 1000-1300 cm⁻¹ region

Raman spectroscopy provides complementary vibrational information, particularly useful for identifying:

  • Ring breathing modes of the six-membered sugar ring
  • C-C stretching vibrations within the ring system
  • Symmetric stretching modes that may be weak or absent in IR spectroscopy

The spectroscopic fingerprint region (400-1500 cm⁻¹) contains characteristic peaks that can be used for compound identification and purity assessment [20] [21] [22]. The presence of the hydrochloride salt may introduce additional bands related to N-H⁺...Cl⁻ interactions in the solid state.

Dates

Last modified: 04-14-2024

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